

Application Notes and Protocols: Structure Elucidation of Micropeptin 478A using NMR Spectroscopy

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Compound of Interest

Compound Name: *Micropeptin 478A*

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Introduction

Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria that exhibit a range of biological activities, including potent protease inhibition.[1][2] Their complex structures often include non-proteinogenic amino acids, making their complete structural characterization a challenging but critical task for understanding their bioactivity and potential as therapeutic agents.[3][4] **Micropeptin 478A**, isolated from the cyanobacterium *Microcystis aeruginosa* (NIES-478), is a notable plasmin inhibitor.[1] This document provides detailed application notes and protocols for the elucidation of its structure using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

Data Presentation: NMR Spectroscopic Data for Micropeptin 478A

The structural elucidation of **Micropeptin 478A** relies on the comprehensive analysis of one- and two-dimensional NMR data. The following table summarizes the ^1H and ^{13}C chemical shift

assignments for **Micropeptin 478A**, which were determined through a combination of experiments including COSY, TOCSY, HSQC, and HMBC.[1]

Table 1: ^1H and ^{13}C NMR Data for **Micropeptin 478A** in DMSO- d_6 [1]

| Position | Amino Acid Residue | ¹³ C Chemical Shift (δC, ppm) | ¹ H Chemical Shift (δH, ppm, J in Hz) |
|-------------------|----------------------------------|--|--|
| Ahp | (3-amino-6-hydroxy-2-piperidone) | | |
| 2 | 172.5 | - | |
| 3 | 54.2 | 4.25 (m) | |
| 4 | 32.1 | 1.80 (m), 1.65 (m) | |
| 5 | 25.9 | 1.55 (m), 1.40 (m) | |
| 6 | 68.7 | 3.80 (m) | |
| Thr | Threonine | | |
| α | 58.5 | 4.15 (d, 8.5) | |
| β | 67.2 | 4.05 (m) | |
| γ | 19.8 | 1.10 (d, 6.5) | |
| Ile-1 | Isoleucine-1 | | |
| α | 57.9 | 4.20 (t, 8.0) | |
| β | 36.8 | 1.85 (m) | |
| γ | 24.5 | 1.45 (m), 1.15 (m) | |
| γ-CH ₃ | 15.4 | 0.85 (d, 7.0) | |
| δ | 11.2 | 0.80 (t, 7.5) | |
| N-Me-Tyr | N-Methyl-Tyrosine | | |
| α | 63.4 | 4.85 (dd, 10.0, 5.0) | |
| β | 36.5 | 3.10 (dd, 14.0, 5.0), 2.90 (dd, 14.0, 10.0) | |
| N-CH ₃ | 32.1 | 2.80 (s) | |
| γ (C-1') | 128.5 | - | |

| | | |
|---|--------------|--------------------|
| δ (C-2', C-6') | 130.1 | 7.05 (d, 8.5) |
| ϵ (C-3', C-5') | 115.2 | 6.70 (d, 8.5) |
| ζ (C-4') | 156.0 | - |
| Ile-2 | Isoleucine-2 | |
| α | 57.5 | 4.10 (t, 8.0) |
| β | 36.7 | 1.80 (m) |
| γ | 24.4 | 1.40 (m), 1.10 (m) |
| γ -CH ₃ | 15.3 | 0.82 (d, 7.0) |
| δ | 11.1 | 0.78 (t, 7.5) |
| Arg | Arginine | |
| α | 53.1 | 4.30 (m) |
| β | 28.5 | 1.80 (m), 1.65 (m) |
| γ | 24.8 | 1.55 (m) |
| δ | 40.5 | 3.15 (m) |
| ϵ (Guanidino) | 157.0 | - |
| (3S)-3-amino-2-chloro-5-oxo-1-pyrroline-1-yl-sulfonyl (Acpos) | | |
| 2 | 65.1 | 5.10 (d, 3.0) |
| 3 | 58.2 | 4.50 (m) |
| 4 | 34.5 | 2.80 (m), 2.60 (m) |
| 5 | 195.3 | - |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Micropeptin 478A** are provided below. These protocols are based on standard pulse sequences and can be adapted for different NMR spectrometers.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Sample Preparation

- Dissolution: Dissolve approximately 1-5 mg of purified **Micropeptin 478A** in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
- Degassing (Optional): For high-quality NOESY/ROESY experiments, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the nuclear Overhauser effect.

1D ¹H and ¹³C NMR Spectroscopy

- Purpose: To obtain an overview of the proton and carbon environments in the molecule.
- Protocol:
 - Acquire a standard 1D ¹H spectrum to check sample concentration and spectral quality.
 - Acquire a 1D ¹³C spectrum, typically with proton decoupling, to identify the number and types of carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2D Homonuclear Correlation Spectroscopy (COSY)

- Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²J_{HH}, ³J_{HH}). This is fundamental for identifying amino acid spin systems.[\[8\]](#)
- Protocol:
 - Use a standard gradient-selected COSY (gCOSY) pulse sequence.
 - Set the spectral width in both dimensions to cover all proton resonances.
 - Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

- Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

2D Total Correlation Spectroscopy (TOCSY)

- Purpose: To establish correlations between all protons within a spin system, not just those directly coupled. This is crucial for identifying complete amino acid spin systems, even when some couplings are not resolved in the COSY spectrum.^[9]
- Protocol:
 - Employ a standard TOCSY pulse sequence with a mixing time appropriate for the expected range of coupling constants. A typical mixing time for peptides is 60-100 ms.
 - Set the spectral widths and number of scans as for the COSY experiment.
 - Process the data similarly to the COSY data.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

- Purpose: To correlate protons directly to their attached carbons ($^1J_{CH}$). This experiment is essential for assigning carbon resonances.^[10]
- Protocol:
 - Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence.
 - Set the 1H spectral width as before. Set the ^{13}C spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).
 - The number of increments in the indirect dimension (^{13}C) will determine the resolution in that dimension and should be optimized based on experimental time.
 - Process the data with appropriate window functions.

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

- Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (2JCH , 3JCH). This is a key experiment for sequencing the amino acid residues by observing correlations across peptide bonds (e.g., from an α -proton to a carbonyl carbon of the preceding residue).[11]
- Protocol:
 - Use a gradient-selected HMBC pulse sequence.
 - Set the spectral widths for 1H and ^{13}C as in the HSQC experiment.
 - The long-range coupling delay should be optimized for an average J-coupling of 4-8 Hz.
 - Acquire a sufficient number of scans to detect the weaker long-range correlations.

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

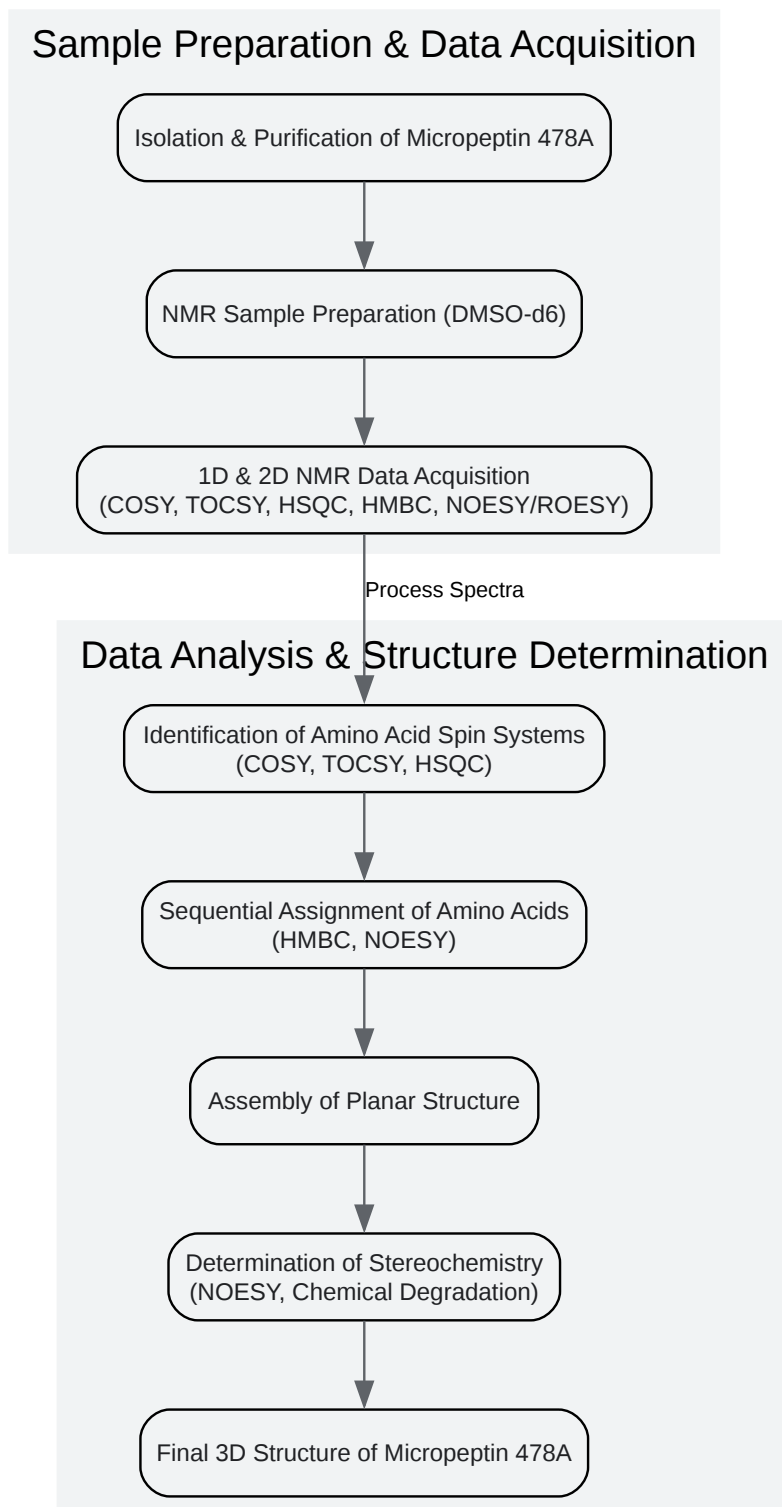
- Purpose: To identify protons that are close in space (typically $< 5 \text{ \AA}$), irrespective of their through-bond connectivity. NOESY/ROESY data is critical for determining the sequential arrangement of amino acids and for defining the three-dimensional conformation of the peptide.[12]
- Protocol:
 - Choose between NOESY and ROESY based on the molecular weight of the peptide. For molecules in the size range of **Micropeptin 478A** (~1 kDa), ROESY can be advantageous as it avoids the issue of zero-crossing NOEs.
 - Use a standard 2D NOESY or ROESY pulse sequence with a mixing time optimized to observe the desired correlations. Typical mixing times range from 100 to 500 ms.
 - Acquire the data with a sufficient number of scans and process with appropriate window functions.

Visualizations

Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the structure elucidation of **Micropeptin 478A** using NMR spectroscopy.

Workflow for Micropeptin 478A Structure Elucidation



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